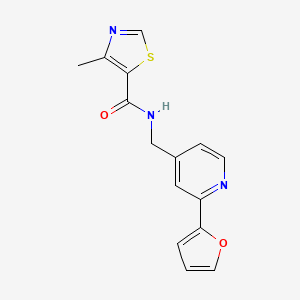
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide, also known as BAY 61-3606, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 inhibits the activity of FAK, VEGFR2, and PDGFR by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth and migration. This compound 61-3606 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have anti-cancer, anti-inflammatory, and anti-thrombotic effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation in animal models, and prevent thrombus formation in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 in lab experiments is its specificity for FAK, VEGFR2, and PDGFR. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using this compound 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606. One direction is the development of more potent and selective inhibitors of FAK, VEGFR2, and PDGFR. Another direction is the investigation of the potential use of this compound 61-3606 in combination with other therapeutic agents for the treatment of cancer, inflammation, and thrombosis. Additionally, the use of this compound 61-3606 as a tool for studying the role of FAK, VEGFR2, and PDGFR in cellular processes such as cell migration and angiogenesis is also an area of future research.
Synthesemethoden
The synthesis of N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 involves the reaction of 2-fluoropyridine-4-carboxylic acid with 5-bromo-3-cyanopyridine-2-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide 61-3606 has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and thrombosis. It has been shown to inhibit the activity of several enzymes such as focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR), which are involved in the regulation of cell growth and migration.
Eigenschaften
IUPAC Name |
N-(5-bromo-3-cyanopyridin-2-yl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN4O/c13-9-3-8(5-15)11(17-6-9)18-12(19)7-1-2-16-10(14)4-7/h1-4,6H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDPYOBXKJUCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=C(C=C(C=N2)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

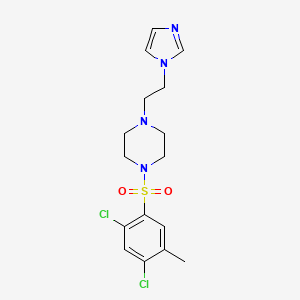
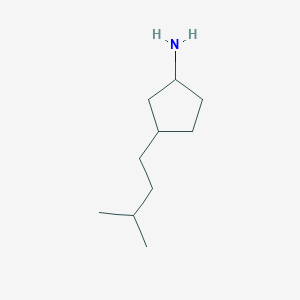
![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)
![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)
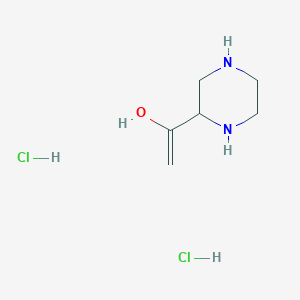

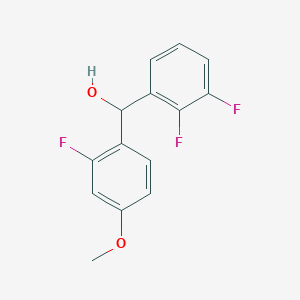
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)
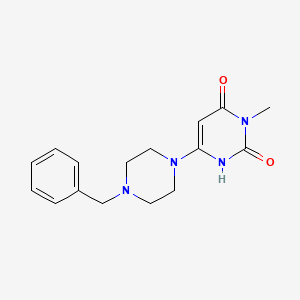
![4-(acetylamino)-N-[(5-methyl-2-furyl)methyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2534469.png)
![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)
![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)
